molecular formula C10H8Cl2N2S B2721990 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine CAS No. 301223-42-7

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine

Cat. No. B2721990
CAS RN: 301223-42-7
M. Wt: 259.15
InChI Key: TXWHLSLBDQJHHF-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl chloride is a clear, colorless to very light yellow oily liquid . It’s used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives .


Synthesis Analysis

The synthesis of 2,4-Dichlorobenzyl chloride involves several steps including acylation, hydrolysis, washing, distillation, and crystallization . The starting reagent for the synthesis is m-dichlorobenzene .


Physical And Chemical Properties Analysis

2,4-Dichlorobenzyl chloride has a melting point of -2.6 °C, a boiling point of 248 °C, and a density of 1.407 g/mL at 25 °C . It’s slightly soluble in chloroform and ethyl acetate .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and shown to be effective corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto metal surfaces, providing protective layers against corrosion, is of significant interest in industrial applications, such as in the protection of pipelines and metal structures (Zhiyong Hu et al., 2016).

Antimicrobial Activity

Several studies have focused on the synthesis of benzothiazole derivatives to evaluate their antimicrobial efficacy. These compounds have shown promising results against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. For instance, sulfide and sulfone derivatives of benzothiazole have been synthesized and screened for their activity against Gram-negative and Gram-positive bacteria, as well as fungi, highlighting their potential in addressing antibiotic resistance (N. Badiger et al., 2013).

Anticancer Activity

Benzothiazole derivatives have been synthesized and assessed for their antiproliferative activity against various human cancer cell lines. These studies are foundational in the search for new anticancer agents, with some compounds showing selective cytotoxicity towards cancer cells while sparing normal cells. This area of research is crucial for developing more effective and less toxic cancer treatments (D. Havrylyuk et al., 2010).

Anticonvulsant Activity

The quest for safer and more effective anticonvulsant drugs has led to the exploration of benzothiazole derivatives as potential therapeutic agents. These compounds have been synthesized and tested for their ability to inhibit seizures, with some showing significant effects in preclinical models. This research is pivotal in developing new treatments for epilepsy and other seizure-related disorders (V. Singh et al., 2022).

Safety and Hazards

2,4-Dichlorobenzyl chloride is classified as a skin corrosive and poses a danger if inhaled or swallowed . It’s recommended to use personal protective equipment when handling this chemical .

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWHLSLBDQJHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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